molecular formula C36H45NO17 B1493353 Aquifoliunine E-III

Aquifoliunine E-III

Cat. No.: B1493353
M. Wt: 763.7 g/mol
InChI Key: NLOQRURWORDOGK-BFHUCGINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Aquifoliunine E-III is a complex organic molecule with a unique structure It is characterized by multiple acetoxy and hydroxy groups, making it a highly functionalized compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pentacyclic core structure. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetic anhydride for acetylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. the principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The pentacyclic core structure provides a stable framework for these interactions, allowing the compound to exert its effects through multiple pathways .

Properties

Molecular Formula

C36H45NO17

Molecular Weight

763.7 g/mol

IUPAC Name

[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,24-tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16+,23+,25+,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1

InChI Key

NLOQRURWORDOGK-BFHUCGINSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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